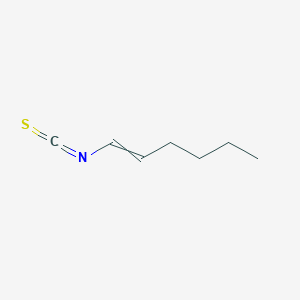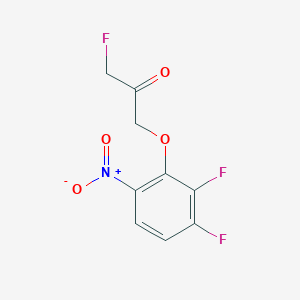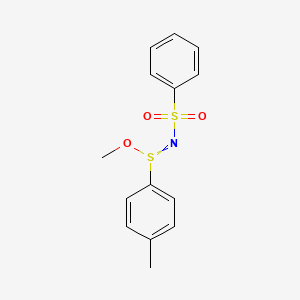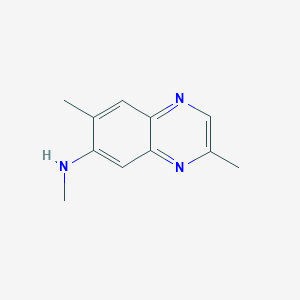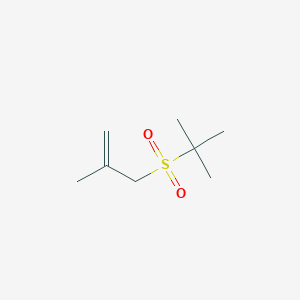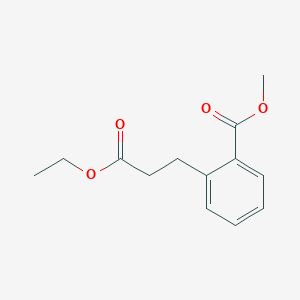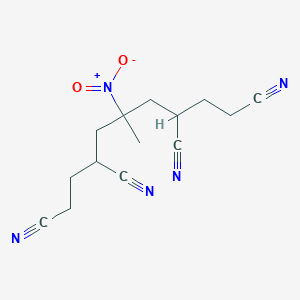
5-Methyl-5-nitrononane-1,3,7,9-tetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-5-nitrononane-1,3,7,9-tetracarbonitrile is an organic compound with a complex structure that includes multiple nitrile groups and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-nitrononane-1,3,7,9-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by the introduction of nitrile groups through cyanation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyanation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-5-nitrononane-1,3,7,9-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrile compounds.
Wissenschaftliche Forschungsanwendungen
5-Methyl-5-nitrononane-1,3,7,9-tetracarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Methyl-5-nitrononane-1,3,7,9-tetracarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitro and nitrile groups can participate in various biochemical pathways, potentially leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methylnonane: A simpler hydrocarbon with similar carbon chain length but lacking the nitro and nitrile groups.
5-Nitrononane: Contains a nitro group but lacks the multiple nitrile groups.
Nonane-1,3,7,9-tetracarbonitrile: Similar structure but without the methyl and nitro groups.
Eigenschaften
CAS-Nummer |
92589-89-4 |
|---|---|
Molekularformel |
C14H17N5O2 |
Molekulargewicht |
287.32 g/mol |
IUPAC-Name |
5-methyl-5-nitrononane-1,3,7,9-tetracarbonitrile |
InChI |
InChI=1S/C14H17N5O2/c1-14(19(20)21,8-12(10-17)4-2-6-15)9-13(11-18)5-3-7-16/h12-13H,2-5,8-9H2,1H3 |
InChI-Schlüssel |
GIQGMHGIIXSCAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(CCC#N)C#N)(CC(CCC#N)C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




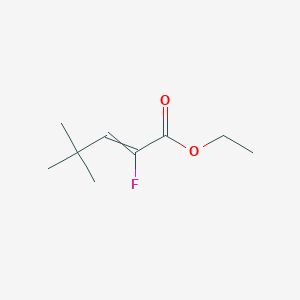
![[(2-Aminopyridin-3-yl)oxy]acetonitrile](/img/structure/B14342864.png)
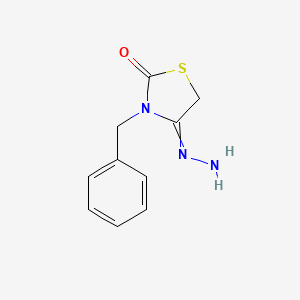
![4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane](/img/structure/B14342883.png)
